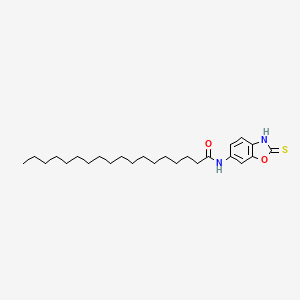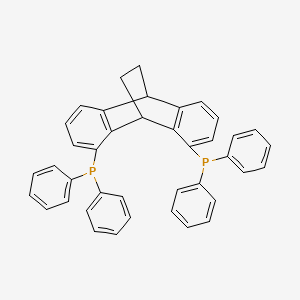
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene is a bidentate ligand that has gained attention in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene typically involves the reaction of 1,8-dibromo-9,10-dihydro-9,10-ethanoanthracene with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination: This compound readily forms coordination complexes with transition metals such as palladium, platinum, and nickel. These complexes are often used in catalytic applications.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Coordination: Transition metal salts (e.g., palladium chloride, platinum chloride), solvents such as dichloromethane or toluene.
Substitution: Electrophiles such as bromine or nitric acid, solvents like acetic acid or sulfuric acid.
Major Products
Oxidation: Phosphine oxides.
Coordination: Metal-ligand complexes.
Substitution: Functionalized aromatic compounds.
科学的研究の応用
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are employed as catalysts in various organic reactions, including cross-coupling and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties, such as conductive polymers and light-emitting diodes.
作用機序
The mechanism of action of 1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene primarily involves its ability to coordinate with metal ions. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The specific molecular targets and pathways depend on the nature of the metal-ligand complex and the reaction conditions.
類似化合物との比較
Similar Compounds
1,8-Bis(diphenylphosphino)naphthalene: Another bidentate ligand with similar coordination properties but a different aromatic backbone.
1,5-Bis(diphenylphosphino)biphenylene: An isomeric compound with a biphenylene backbone, used in similar catalytic applications.
1,2-Bis(diphenylphosphino)benzene: A smaller ligand with similar phosphine groups, often used in coordination chemistry.
Uniqueness
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene is unique due to its rigid ethanoanthracene backbone, which provides steric hindrance and influences the geometry of the metal-ligand complexes. This can lead to enhanced stability and selectivity in catalytic reactions compared to other similar ligands.
特性
CAS番号 |
832673-32-2 |
|---|---|
分子式 |
C40H32P2 |
分子量 |
574.6 g/mol |
IUPAC名 |
(13-diphenylphosphanyl-3-tetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaenyl)-diphenylphosphane |
InChI |
InChI=1S/C40H32P2/c1-5-15-29(16-6-1)41(30-17-7-2-8-18-30)37-25-13-23-34-33-27-28-36(39(34)37)40-35(33)24-14-26-38(40)42(31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26,33,36H,27-28H2 |
InChIキー |
OGPMTQBIWRYJNE-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3=C(C1C4=C2C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3P(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




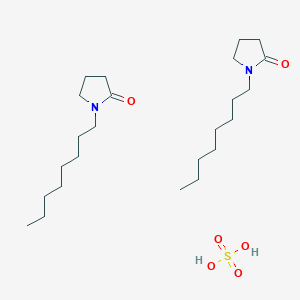
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
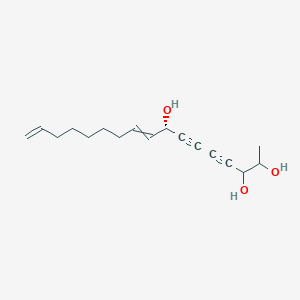
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
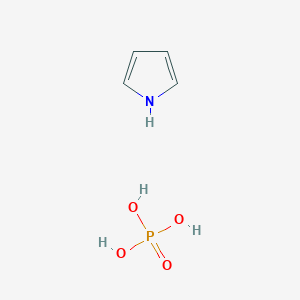
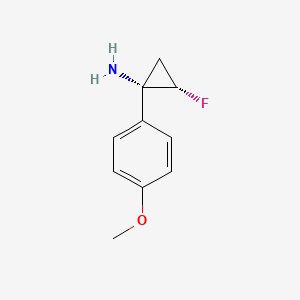
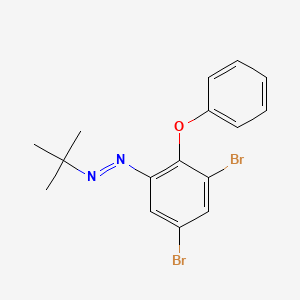
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
